molecular formula C10H13NO2 B13270669 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13270669
M. Wt: 179.22 g/mol
InChI Key: RAGAQTWZCLKCMW-UHFFFAOYSA-N
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Description

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound of interest in medicinal chemistry and drug discovery, particularly as a versatile synthetic intermediate. Its structure, which incorporates a furan carbaldehyde core and a 3-methylpyrrolidine moiety, is a valuable scaffold for constructing more complex molecules. Compounds with this general structure are frequently explored in the synthesis of potential therapeutic agents. This scaffold serves as a key precursor in structure-activity relationship (SAR) studies. Research on structurally related furan-2-carbaldehyde derivatives has demonstrated their utility in developing inhibitors for biologically significant targets. For instance, studies on similar small-molecule inhibitors have shown promise in modulating the ST2/IL-33 signaling pathway, which is a key player in inflammatory and immune-related conditions such as graft-versus-host disease (GVHD) . The aldehyde functional group is particularly valuable for further chemical modifications, including the formation of hydrazones and other derivatives, which are common strategies in the search for new antibacterial and bioactive compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(3-methylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-8-4-5-11(6-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3

InChI Key

RAGAQTWZCLKCMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Furan-2-Carbaldehyde Derivatives

The initial step involves synthesizing a suitable furan-2-carbaldehyde precursor, which can be achieved through oxidation of furfuryl alcohol or furfural. These are renewable biomass-derived compounds, making them ideal starting materials for sustainable synthesis.

Method:

  • Oxidation of Furfuryl Alcohol or Furfural:
    Using oxidizing agents such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or TEMPO-based oxidation under controlled conditions yields furan-2-carbaldehyde.

Reaction Conditions:

Reagent Solvent Temperature Yield
MnO₂ or KMnO₄ Acetone or water Room temperature to 50°C >80%

Step 2: Introduction of the 3-Methylpyrrolidin-1-yl Group

The key challenge is attaching the pyrrolidine moiety at the 3-position of the furan ring. This is often achieved via nucleophilic substitution or via a multi-step sequence involving amination.

Method:

Reaction Conditions:

Step Reagent Solvent Temperature Yield
Halogenation NBS Chloroform or dichloromethane Room temperature ~70-80%
Nucleophilic substitution Pyrrolidine Acetonitrile or DMF Reflux ~60-75%

Alternative Route: Multi-Component Synthesis

An alternative approach involves a one-pot multicomponent reaction (MCR) that combines the aldehyde, pyrrolidine, and a furan derivative under catalytic conditions.

Method:

Reaction Conditions:

Reagent Catalyst Solvent Temperature Yield
Furan-2-carbaldehyde + pyrrolidine + methyl source Base (e.g., NaOH) Ethanol Reflux Variable, often moderate to high

Preparation via Hydrogenation and Functional Group Modification

In some cases, the pyrrolidine ring can be introduced through hydrogenation of a precursor containing a suitable unsaturated bond or functional group, followed by substitution.

Method:

Data Table Summarizing Key Parameters

Method Starting Material Key Reagents Key Conditions Yield Range Advantages
Oxidation + Halogenation + Nucleophilic Substitution Furfuryl alcohol / Furfural MnO₂, NBS, Pyrrolidine Mild oxidation, reflux 60-80% High selectivity, adaptable
Multicomponent Reaction Furan-2-carbaldehyde + Pyrrolidine Base (NaOH), Solvent Reflux Variable One-pot, efficient
Hydrogenation + Functionalization Unsaturated precursors Hydrogen, catalysts Elevated pressure, mild Moderate Versatile

Research Findings and Notes

  • The synthesis of furan derivatives bearing amino or pyrrolidine groups is well-documented in heterocyclic chemistry literature, emphasizing the importance of regioselective halogenation followed by nucleophilic substitution to achieve targeted substitution patterns.

  • The use of renewable feedstocks like furfural and furfuryl alcohol aligns with green chemistry principles, making the process sustainable.

  • Patent literature indicates that halogenation and subsequent nucleophilic substitution are effective routes for attaching amino groups or heterocycles to the furan ring, with yields often exceeding 70% under optimized conditions.

  • Multi-component reactions offer a streamlined approach, reducing steps and purification requirements, which is advantageous for large-scale synthesis.

Chemical Reactions Analysis

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the pyrrolidine moiety contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects through various pathways, including inhibition of microbial enzymes and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of furan-2-carbaldehyde significantly alters properties such as melting point, solubility, and thermodynamic stability. Key analogs include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl 217.17 Not reported High sublimation enthalpy (ΔsubH°: 107 kJ/mol)
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl 196.62 126–128 Moderate yield (45.2%) in aqueous synthesis
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl 140.14 Not reported Used in lab chemicals and manufacturing
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl 126.11 Not reported Maillard reaction product; food flavoring
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 3-Trifluoromethylphenyl 256.17 Not reported Reactive in Knoevenagel condensations

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thermodynamic stability and sublimation enthalpies due to enhanced intermolecular interactions .
  • Bulkier substituents (e.g., 3-methylpyrrolidine) likely reduce solubility in polar solvents compared to smaller groups like hydroxymethyl .
Reactivity in Organic Transformations

The aldehyde group in furan-2-carbaldehydes participates in reactions such as Knoevenagel condensations. For example:

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde undergoes Claisen-Schmidt condensation with 4-methoxyacetophenone to form chalcone derivatives (e.g., 2a, m.p. 179–181°C) .

Inference for 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde :
The 3-methylpyrrolidine group may sterically hinder reactions at the aldehyde site but could enhance chiral induction in asymmetric syntheses.

Thermodynamic and Energetic Properties
  • Nitrophenyl isomers : 5-(3-Nitrophenyl)furan-2-carbaldehyde exhibits lower standard molar formation enthalpy (ΔfH°: -247 kJ/mol) compared to its 2- and 4-nitro isomers, attributed to meta-substitution effects .
  • Combustion energies : 5-(4-Nitrophenyl)furan-2-carbaldehyde has a combustion enthalpy (ΔcH°) of -4,890 kJ/mol, critical for optimizing industrial synthesis .

Comparison : The 3-methylpyrrolidine substituent likely reduces crystallinity compared to nitro derivatives, impacting purification strategies.

Biological Activity

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring with an aldehyde functional group and a pyrrolidine moiety, which contributes to its unique chemical reactivity and biological interactions. The structural formula is represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O}

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial effects. For instance, related compounds have been tested against Mycobacterium tuberculosis with promising results. A study reported a minimum inhibitory concentration (MIC) of 2.5 μg/ml for certain derivatives, suggesting that modifications to the pyrrolidine structure can enhance activity against bacterial strains .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (μg/ml)Cell Line TestedCytotoxicity
This compoundTBDHCT116, GM637None
Related Pyrrolidine Derivative2.5M. tuberculosisNone

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain pyrrolidine-based compounds can inhibit cell proliferation in various cancer cell lines. For example, a related study demonstrated that specific derivatives had IC50 values ranging from 0.15 to 0.24 μM against cancer cells, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDSJSA-1
Related Compound0.22SJSA-1
Related Compound0.15SJSA-1

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • MDM2 Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit MDM2, a protein that regulates p53 activity, thereby promoting apoptosis in tumor cells .
  • Cell Cycle Arrest : By influencing cell cycle regulators, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • One study demonstrated that oral administration of a related compound at 100 mg/kg resulted in significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications for cancer treatment .
  • Another investigation focused on the pharmacokinetics of pyrrolidine derivatives, revealing that modifications can enhance bioavailability and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodology : Multi-step synthesis typically involves coupling a furan-2-carbaldehyde derivative with 3-methylpyrrolidine. Key steps include:

  • Aldehyde functionalization : Use of Vilsmeier-Haack or formylation reagents to introduce the aldehyde group.
  • Nucleophilic substitution : Reacting 3-methylpyrrolidine with a halogenated furan intermediate under inert atmosphere (N₂/Ar) to minimize oxidation.
  • Reaction conditions : Optimal yields (~60-70%) are achieved at 60-80°C in polar aprotic solvents (e.g., DMF, THF) with catalytic bases (e.g., K₂CO₃) .
    • Analytical validation : Monitor reaction progress via TLC (Rf ~0.3-0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ ~9.6 ppm (aldehyde proton), δ ~6.5-7.0 ppm (furan protons), δ ~2.5-3.5 ppm (pyrrolidine methyl/methylene groups).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch for aldehyde) .
    • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards. GC-MS can detect volatile byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation :

  • GHS compliance : Classified as Acute Toxicity (Category 4, H302) and Skin Irritant (H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low synthetic yields in the formation of this compound?

  • Experimental variables :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation.
  • Temperature gradients : Use microwave-assisted synthesis (80-100°C) to reduce reaction time from 12h to 2-4h .
    • Data-driven adjustments : Employ DoE (Design of Experiments) to identify interactions between variables (e.g., catalyst loading vs. temperature) .

Q. What strategies resolve discrepancies in reported reactivity of the aldehyde group in furan-carbaldehyde derivatives?

  • Case study analysis :

  • Steric hindrance : The 3-methylpyrrolidine group may reduce aldehyde reactivity compared to unsubstituted analogs. Confirm via comparative Schiff base formation assays .
  • Electrophilicity modulation : Introduce electron-withdrawing groups (e.g., NO₂) to the furan ring to enhance aldehyde electrophilicity. Monitor via kinetic studies .
    • Contradiction resolution : Cross-validate findings using DFT calculations (e.g., Fukui indices) to predict reactive sites .

Q. How can computational chemistry guide the study of this compound’s interactions with biological targets?

  • Molecular docking :

  • Target selection : Screen against kinases or GPCRs (common targets for pyrrolidine-containing compounds).
  • Force fields : Use AMBER or CHARMM to model ligand-protein binding. Key interactions: Aldehyde H-bonding with catalytic lysine; pyrrolidine hydrophobic packing .
    • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50 data (if available) .

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